
m-Phenylenediacetic acid molecular weight and
formula

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: m-Phenylenediacetic acid

Cat. No.: B1677531 Get Quote

An In-Depth Technical Guide to m-Phenylenediacetic Acid for Advanced Research

Applications

Introduction
m-Phenylenediacetic acid, also known as 1,3-phenylenediacetic acid, is a dicarboxylic acid

derivative of benzene. While not as extensively characterized in applied literature as its para-

isomer, its unique 1,3-substitution pattern offers a distinct geometric vector for chemical

synthesis, making it a valuable building block for researchers in materials science, polymer

chemistry, and drug discovery. The two acetic acid moieties, separated by the meta-substituted

phenyl ring, provide a rigid yet versatile scaffold for constructing complex molecular

architectures, from metal-organic frameworks (MOFs) to novel pharmaceutical intermediates.

This guide serves as a technical resource for researchers, scientists, and drug development

professionals. It moves beyond basic data to provide a Senior Application Scientist's

perspective on the molecule's core properties, analytical characterization, synthesis, and

potential applications, emphasizing the rationale behind experimental methodologies.

Core Molecular and Physicochemical Profile
The foundational step in utilizing any chemical building block is a thorough understanding of its

intrinsic properties. These data govern everything from reaction stoichiometry and solvent

selection to purification strategies and storage conditions.
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m-Phenylenediacetic acid is an achiral molecule with a molecular weight of 194.18 g/mol and

the chemical formula C₁₀H₁₀O₄.[1][2] Its IUPAC name is 2-[3-(carboxymethyl)phenyl]acetic

acid.[1] The compound is a white to off-white crystalline powder, a physical form that suggests

a well-ordered solid-state lattice, which is consistent with its relatively high melting point of 175-

177 °C.[3] This thermal stability is crucial for its use in reactions that may require elevated

temperatures, such as polymerization.

Table 1: Key Physicochemical and Identification Data for m-Phenylenediacetic Acid

Property Value Source(s)

Molecular Formula C₁₀H₁₀O₄ [1][2]

Molecular Weight 194.18 g/mol [1][2][3]

CAS Number 19806-17-8 [1]

IUPAC Name

2-[3-

(carboxymethyl)phenyl]acetic

acid

[1]

Synonyms
1,3-Phenylenediacetic acid, m-

Benzenediacetic acid
[3]

Appearance
White to light yellow fine

crystalline powder
[3]

Melting Point 175-177 °C [3]

Solubility Slightly soluble in water [3]

Analytical Characterization: A Protocol for Purity
and Quantification
Verifying the purity and identity of a starting material is a non-negotiable step in any research

workflow. For a molecule like m-phenylenediacetic acid, High-Performance Liquid

Chromatography (HPLC) with UV detection is the gold standard. The phenyl ring acts as an

excellent chromophore, allowing for sensitive detection, while the carboxylic acid groups

provide the necessary polarity for robust separation via reversed-phase chromatography.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b1677531?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/m-Phenylenediacetic-acid
https://gsrs.ncats.nih.gov/ginas/app/ui/substances/7cc3a751-853c-407e-bc82-2db42f453af0
https://pubchem.ncbi.nlm.nih.gov/compound/m-Phenylenediacetic-acid
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB3280139.htm
https://www.benchchem.com/product/b1677531?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/m-Phenylenediacetic-acid
https://gsrs.ncats.nih.gov/ginas/app/ui/substances/7cc3a751-853c-407e-bc82-2db42f453af0
https://pubchem.ncbi.nlm.nih.gov/compound/m-Phenylenediacetic-acid
https://gsrs.ncats.nih.gov/ginas/app/ui/substances/7cc3a751-853c-407e-bc82-2db42f453af0
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB3280139.htm
https://pubchem.ncbi.nlm.nih.gov/compound/m-Phenylenediacetic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/m-Phenylenediacetic-acid
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB3280139.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB3280139.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB3280139.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB3280139.htm
https://www.benchchem.com/product/b1677531?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1677531?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Expertise in Method Development
The choice of a C18 column is deliberate; its nonpolar stationary phase provides strong

hydrophobic interactions with the phenyl ring of the analyte. The mobile phase, a mixture of an

aqueous acid and an organic solvent like acetonitrile, is designed to modulate the retention of

the analyte. The acid (e.g., trifluoroacetic acid or phosphoric acid) serves to suppress the

ionization of the carboxylic acid groups (pKa ≈ 3.9), ensuring a single, well-defined analyte form

that produces a sharp, symmetrical peak.[3] UV detection is optimal around 254 nm, a common

wavelength for aromatic compounds.

Workflow for Purity Assessment by HPLC-UV
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Sample & Mobile Phase Preparation

HPLC System Configuration

Execution & Analysis

1. Prepare Stock Solution
(1 mg/mL in Methanol)

2. Prepare Mobile Phase
A: 0.1% TFA in H₂O

B: 0.1% TFA in Acetonitrile

3. Degas Mobile Phase
(Sonication or Vacuum)

4. Install Column
(C18, 4.6x150mm, 5µm)

5. Set Parameters
Flow: 1.0 mL/min

Temp: 25°C
λ: 254 nm

6. Program Gradient
(e.g., 5% to 95% B

over 15 min)

7. Inject Sample
(10 µL injection volume)

8. Acquire Data

9. Integrate Peaks
& Calculate Purity (% Area)

Click to download full resolution via product page

Caption: HPLC-UV workflow for purity analysis of m-Phenylenediacetic acid.
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Detailed HPLC-UV Protocol
Standard and Sample Preparation:

Accurately weigh and dissolve m-phenylenediacetic acid in methanol or a 1:1 mixture of

acetonitrile and water to create a 1.0 mg/mL stock solution.

Further dilute this stock to a working concentration of approximately 50-100 µg/mL using

the initial mobile phase composition.

Mobile Phase Preparation:

Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.

Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

Filter and degas both phases prior to use.

Chromatographic Conditions:

Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

Flow Rate: 1.0 mL/min.

Column Temperature: 25 °C.

Detection Wavelength: 254 nm.

Injection Volume: 10 µL.

Gradient Program:

0-2 min: 5% B

2-12 min: 5% to 95% B

12-14 min: 95% B

14-15 min: 95% to 5% B
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15-20 min: 5% B (re-equilibration)

System Validation and Analysis:

Perform a blank injection (mobile phase) to ensure no system contamination.

Inject the prepared sample. The retention time will be dependent on the specific column

and system but should be consistent.

Purity is determined by calculating the peak area percentage: (Area of Main Peak / Total

Area of All Peaks) * 100. A purity level of >97% is common for commercially available

reagents.

Synthesis and Purification
While m-phenylenediacetic acid is commercially available, understanding its synthesis

provides insight into potential impurities and scale-up strategies. A common laboratory-scale

synthesis involves the acid-catalyzed hydrolysis of the corresponding dinitrile precursor, 1,3-

benzenediacetonitrile.[3]

Chemical Rationale
The nitrile groups (-C≡N) are susceptible to hydrolysis under strong acidic conditions (e.g.,

aqueous sulfuric acid) and heat. The reaction proceeds via protonation of the nitrile nitrogen,

followed by nucleophilic attack by water. A series of proton transfers and tautomerization steps

first yields an amide intermediate, which is then further hydrolyzed to the carboxylic acid,

releasing ammonium sulfate as a byproduct. This two-step hydrolysis for each nitrile group is a

robust and high-yielding transformation.

Synthesis and Purification Workflow
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Step 1: Acid Hydrolysis

Step 2: Product Isolation

Step 3: Recrystallization

1. Charge Reactor
(1,3-Benzenediacetonitrile,

H₂SO₄, H₂O)

2. Heat to Reflux
(approx. 1.5 hours)

3. Monitor Reaction
(e.g., by TLC)

4. Quench Reaction
(Pour into ice water)

5. Filter Precipitate

6. Wash with Cold Water

7. Dry Crude Product
(Vacuum oven)

8. Dissolve Crude Solid
(in minimal hot solvent,

e.g., Ethanol/Water)

9. Cool Slowly to RT,
then in ice bath

10. Collect Crystals
(by vacuum filtration) 11. Dry Purified Product
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Potential R&D Applications

m-Phenylenediacetic
Acid Scaffold

Metal-Organic Frameworks (MOFs)
(Angular Linker for Novel Topologies) + Metal Ions 

Specialty Polymers
(Polyesters, Polyamides with
Unique Thermal Properties)

 + Diols/Diamines 

Drug Discovery
(Bivalent Ligands, Fragment Linking,
Scaffold for New Chemical Entities)

 + Pharmacophores 

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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